Fluazinam

Vue d'ensemble

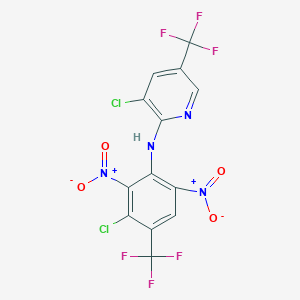

Description

Le fluazinam est un fongicide à large spectre largement utilisé en agriculture. Il appartient à la classe chimique des diarylamines et est spécifiquement classé comme une arylaminopyridine. Le nom chimique du this compound est 3-chloro-N-(3-chloro-2,6-dinitro-4-trifluorométhylphényl)-5-trifluorométhyl-2-pyridinamine . Il a été décrit pour la première fois en 1992 et développé par des chercheurs de la société japonaise Ishihara Sangyo Kaisha .

Applications De Recherche Scientifique

Fluazinam has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity of diarylamines and arylaminopyridines.

Mécanisme D'action

Le fluazinam exerce ses effets antifongiques par un mode d’action unique qui implique plusieurs voies. Il induit un stress oxydatif dans les cellules fongiques en déclenchant l’accumulation d’espèces réactives de l’oxygène (ROS) et en activant les caspases, ce qui entraîne des dommages cellulaires et finalement la mort cellulaire . De plus, le this compound provoque une perméabilisation de la membrane fongique et une carbonylation des protéines, ce qui exacerbe encore le stress oxydatif et accélère la mort cellulaire . Cette approche multiforme réduit le risque de développement de la résistance .

Analyse Biochimique

Biochemical Properties

Fluazinam plays a crucial role in biochemical reactions by uncoupling oxidative phosphorylation pathways. This fungicide interacts with various enzymes and proteins involved in cellular respiration. Specifically, this compound inhibits the activity of mitochondrial complex I, leading to the disruption of the electron transport chain and a decrease in adenosine triphosphate production. This interaction results in the accumulation of reactive oxygen species, causing oxidative stress and cell death .

Cellular Effects

This compound affects various types of cells and cellular processes. In plants, this compound promotes the production of metabolites and antioxidants, enhances membrane integrity, and adjusts the redox status of treated plants. These effects lead to improved physiological status and increased yield traits. Additionally, this compound-treated plants exhibit ultrastructural changes, such as an increase in chloroplast starch granules, a giant nucleus, and an elevated number of mitochondria .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with mitochondrial complex I, leading to enzyme inhibition. By disrupting the electron transport chain, this compound causes a decrease in adenosine triphosphate production and an increase in reactive oxygen species. This oxidative stress results in cellular damage and ultimately cell death. This compound’s ability to uncouple oxidative phosphorylation pathways is central to its fungitoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits long-term effects when applied as a protectant prior to disease onset. Its stability and degradation in various environments, such as crops, water, and soil, have been studied. This compound residues have been detected in these environments, posing potential risks to environmental and human safety. Long-term exposure to this compound can lead to dermatitis and occupational asthma .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound does not cause toxic effects on tested plants at recommended doses. Higher doses can lead to temporary declines in shoot weights and lengths. In animal models, this compound’s toxic or adverse effects at high doses have not been extensively studied, but its classification as a low-toxicity fungicide suggests minimal adverse effects at recommended dosages .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative phosphorylation. By inhibiting mitochondrial complex I, this compound disrupts the electron transport chain and decreases adenosine triphosphate production. This disruption affects metabolic flux and metabolite levels, leading to oxidative stress and cellular damage. This compound’s interaction with enzymes and cofactors in these pathways is central to its fungitoxicity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation. This compound’s ability to penetrate plant tissues and reach target sites is crucial for its effectiveness as a fungicide. Its distribution within cells and tissues influences its activity and function .

Subcellular Localization

This compound’s subcellular localization is primarily within the mitochondria, where it exerts its effects on mitochondrial complex I. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its activity. This compound’s localization within the mitochondria is central to its mechanism of action and fungitoxicity .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Le fluazinam subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers produits d’oxydation.

Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés d’amine.

Substitution : Le this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la réactivité des diarylamines et des arylaminopyridines.

Comparaison Avec Des Composés Similaires

Le fluazinam est unique parmi les fongicides en raison de son activité à large spectre et de sa faible toxicité pour les mammifères. Des composés similaires incluent :

Chlorothalonil : Un autre fongicide à large spectre avec un mode d’action différent.

Mancozèbe : Un fongicide qui agit en inhibant l’activité enzymatique dans les cellules fongiques.

Azoxystrobine : Un fongicide qui inhibe la respiration mitochondriale chez les champignons.

Le this compound se distingue par son mode d’action unique et son efficacité contre un large éventail d’agents pathogènes fongiques .

Activité Biologique

Fluazinam is a broad-spectrum fungicide primarily used in agriculture to control various fungal diseases affecting crops. Its mechanism of action, efficacy against specific pathogens, and potential environmental impacts have been subjects of extensive research. This article reviews the biological activity of this compound, including its effects on fungi, potential toxicity to non-target organisms, and degradation dynamics in the environment.

This compound belongs to the class of pyridinamine fungicides and is known for its ability to inhibit mitochondrial respiration in fungi. It disrupts oxidative phosphorylation, leading to increased oxidative stress and subsequent cell death. Studies have demonstrated that this compound impairs mitochondrial function by inducing oxidative damage, which can be particularly detrimental to fungal pathogens like Fusarium graminearum and Phytophthora infestans.

Efficacy Against Fungal Pathogens

This compound has shown significant antifungal activity against various pathogens. The following table summarizes its efficacy against selected fungal species based on recent studies:

Case Study: Fusarium graminearum

A study investigating this compound's effects on Fusarium graminearum revealed that the compound significantly reduced conidia production and inhibited mycelial respiration at concentrations around 0.1 μg/ml (≈EC50) and 0.3 μg/ml (≈EC90). The study found that this compound treatment led to morphological changes in the fungal cells, such as shrinkage of the cell wall and membrane, while not affecting the cell nucleus or septum morphology. Additionally, this compound inhibited the synthesis of deoxynivalenol (DON), a mycotoxin produced by Fusarium species, by disrupting the formation of toxisomes .

Toxicity to Non-Target Organisms

Research has indicated that this compound may have varying effects on non-target organisms. For instance, a study on the Colorado potato beetle (Leptinotarsa decemlineata) found that repeated exposure to this compound altered gene expression related to metabolic detoxification and stress tolerance but did not significantly affect larval survival or feeding behavior . This suggests that while this compound is effective against target pathogens, its impact on non-target species may require further investigation.

Environmental Persistence and Degradation

This compound's environmental dynamics are crucial for understanding its ecological impact. A recent study highlighted that this compound persists in soil with half-lives ranging from approximately 26 to 54 days depending on soil type and pH conditions. The degradation process followed first-order kinetics, with higher stability observed in acidic conditions compared to alkaline .

The following table summarizes the half-life of this compound in different soil types:

| Soil Type | Half-Life (Days) |

|---|---|

| Lateritic | 54.07 |

| Alluvial | 45.10 |

| Coastal Saline | 28.33 |

| Black | 26.18 |

Propriétés

IUPAC Name |

3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4Cl2F6N4O4/c14-6-1-4(12(16,17)18)3-22-11(6)23-9-7(24(26)27)2-5(13(19,20)21)8(15)10(9)25(28)29/h1-3H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCGKGPEKUCDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4Cl2F6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032551 | |

| Record name | Fluazinam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [HSDB] Omega 500F: Yellow liquid with a pungent odor (40% active ingredient); [Reference #2] | |

| Record name | Fluazinam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in n-hexane 12, acetone 470, toluene 410, diethyl ether 320, dichloromethane 330, ethanol 150 (all in g/L, 20 °C), Solubility in methanol 162 g/L, dichloroethane 485 g/L, ethyl acetate 624 g/L, In water, 1.35X10-1 mg/L at 20 °C | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.259 g/mL at 25 °C | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000056 [mmHg], 5.6X10-5 mm Hg at 25 °C | |

| Record name | Fluazinam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Fluazinam is a lipophilic weak acid with strong uncoupling activity on mitochondria in vitro. | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow crystals | |

CAS No. |

79622-59-6 | |

| Record name | Fluazinam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79622-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazinam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079622596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazinam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinamine, 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUAZINAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P91PCK33Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

115-117 °C | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.